Oprozomib

Pharmacokinetics Bioavailability Proteasome Inhibitor

Oprozomib is a second-generation, orally bioavailable, and irreversible proteasome inhibitor for preclinical research. Unlike intravenously administered agents, its oral route enables non-invasive, serial dosing in murine xenograft models, specifically demonstrating activity in bortezomib-resistant multiple myeloma and HNSCC. It serves as a precise chemical biology tool for selectively ablating β5/LMP7 chymotrypsin-like activity with high potency (IC50 36/82 nM). Its distinct irreversible binding and established OAT3-mediated drug-drug interaction profile make it essential for transporter studies. For research use only; not for human therapeutic or diagnostic applications.

Molecular Formula C25H32N4O7S
Molecular Weight 532.6 g/mol
CAS No. 935888-69-0
Cat. No. B1684665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOprozomib
CAS935888-69-0
SynonymsONX0912;  ONX-0912;  ONX 0912;  PR047;  PR-047;  PR 047.
Molecular FormulaC25H32N4O7S
Molecular Weight532.6 g/mol
Structural Identifiers
SMILESCC1=NC=C(S1)C(=O)NC(COC)C(=O)NC(COC)C(=O)NC(CC2=CC=CC=C2)C(=O)C3(CO3)C
InChIInChI=1S/C25H32N4O7S/c1-15-26-11-20(37-15)24(33)29-19(13-35-4)23(32)28-18(12-34-3)22(31)27-17(21(30)25(2)14-36-25)10-16-8-6-5-7-9-16/h5-9,11,17-19H,10,12-14H2,1-4H3,(H,27,31)(H,28,32)(H,29,33)/t17-,18-,19-,25+/m0/s1
InChIKeySWZXEVABPLUDIO-WSZYKNRRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Oprozomib (ONX 0912) for Research Procurement: An Orally Bioavailable Second-Generation Proteasome Inhibitor


Oprozomib (CAS 935888-69-0; codenamed ONX 0912 and PR-047) is a second-generation, orally bioavailable, tripeptide epoxyketone proteasome inhibitor developed as an analog of carfilzomib [1]. It functions as an irreversible inhibitor that potently and selectively targets the chymotrypsin-like (CT-L) activity of the 20S proteasome, specifically inhibiting the β5 subunit of the constitutive proteasome (IC50 = 36 nM) and the LMP7 (β5i) subunit of the immunoproteasome (IC50 = 82 nM) . As an investigational agent, oprozomib has been evaluated in clinical trials for multiple myeloma, Waldenström macroglobulinemia, and advanced solid tumors [2].

Oprozomib (ONX 0912) Scientific Selection Rationale: Why In-Class Proteasome Inhibitors Are Not Interchangeable


While oprozomib shares a proteasome inhibition target with other agents like carfilzomib, ixazomib, and bortezomib, they are not functionally interchangeable. Key differences in oral bioavailability, mechanism of binding (irreversible vs. reversible), subunit selectivity profiles, and efficacy in drug-resistant models dictate their distinct experimental and therapeutic utility [1]. Oprozomib's oral route of administration and its retained activity against bortezomib-resistant multiple myeloma cells represent quantifiable differentiators that critically inform scientific selection and procurement for preclinical and clinical research [2]. The following evidence guide provides the specific, comparative data required for an informed decision.

Oprozomib (ONX 0912) Quantitative Differentiation Evidence Guide: Comparative Data for Research Procurement


Quantified Oral Bioavailability Advantage Over Intravenous Carfilzomib

Oprozomib (ONX 0912) demonstrates a distinct pharmacokinetic advantage over its close structural analog, carfilzomib, by enabling oral administration. While carfilzomib requires intravenous infusion due to negligible oral bioavailability, oprozomib has been shown to achieve an absolute oral bioavailability of up to 39% in preclinical rodent and dog models .

Pharmacokinetics Bioavailability Proteasome Inhibitor Oral Administration

Irreversible Proteasome Binding Kinetics Differentiated from Reversible Boronic Acid Inhibitors

Oprozomib, as a tripeptide epoxyketone, forms an irreversible covalent bond with the 20S proteasome, a mechanistic feature it shares with carfilzomib but which distinguishes it from boronic acid-based inhibitors like bortezomib, ixazomib, and delanzomib, which form slowly reversible adducts [1].

Binding Kinetics Proteasome Inhibition Irreversible Inhibitor Mechanism of Action

Retention of Anti-Myeloma Activity in Bortezomib-Resistant Models

Oprozomib demonstrates the ability to inhibit growth and induce apoptosis in multiple myeloma (MM) cells that are resistant to bortezomib therapy [1]. In a clinical Phase 1b/2 study, oprozomib in combination with dexamethasone achieved an objective response rate (ORR) of 46.4% in bortezomib-refractory relapsed/refractory multiple myeloma (RRMM) patients (n=28) at the 2/7 schedule dosing cohort (210-330 mg) [2].

Drug Resistance Multiple Myeloma Bortezomib Second-Line Therapy

Comparative Cytotoxicity in Human Myeloma Cell Lines (HMCLs) Relative to Ixazomib

In a panel of human myeloma cell lines (HMCLs), oprozomib exhibited a mean IC50 of 45.8 nM, demonstrating greater potency compared to ixazomib, which had a mean IC50 of 155.3 nM in the same assay [1]. This indicates a more than 3-fold higher in vitro sensitivity to oprozomib across this myeloma model panel.

Cytotoxicity IC50 Multiple Myeloma Proteasome Inhibitor Comparison

Head-to-Head Comparison of Potency Against Carfilzomib in HNSCC Cell Lines

A direct head-to-head study in head and neck squamous cell carcinoma (HNSCC) models compared oprozomib (OPZ) and carfilzomib (CFZ). In parental UMSCC-1 cells, CFZ was more potent with an IC50 of 11.2 nM compared to OPZ's 88.2 nM. However, in carfilzomib-resistant UMSCC-1 cells (R-UMSCC-1), the IC50 for OPZ was 4041 nM, while CFZ required 2294 nM [1]. This demonstrates a differential sensitivity profile and highlights cross-resistance patterns.

Head and Neck Cancer IC50 Carfilzomib Drug Resistance

Subunit Selectivity Profile Differentiates from Broad-Spectrum Marizomib

Oprozomib is highly selective for the chymotrypsin-like (CT-L) activity of the β5 and LMP7 (β5i) subunits . In contrast, the investigational agent marizomib inhibits all three proteasome subunits (β5, β1, and β2), representing a broader spectrum of inhibition [1]. A head-to-head comparison ranked the cytotoxic efficacy of proteasome inhibitors in MM cells, with marizomib being the most effective, followed by bortezomib, carfilzomib, ixazomib, and oprozomib [1]. This difference in selectivity profile is a key differentiator for experimental applications.

Selectivity Proteasome Subunits Marizomib β5-Sparing

Oprozomib (ONX 0912) in Practice: Defined Research Application Scenarios Based on Differentiated Evidence


Preclinical Multiple Myeloma Research Requiring an Orally Bioavailable Proteasome Inhibitor

Oprozomib is a key reagent for in vivo studies of multiple myeloma where an oral, non-invasive administration route is desired. Its demonstrated oral bioavailability (up to 39% in preclinical models) allows for convenient and less stressful dosing in mouse xenograft models compared to intravenous carfilzomib, while retaining potent anti-MM activity, including in bortezomib-resistant settings [1].

Investigating Proteasome Subunit-Specific Biology (β5/LMP7) Using an Irreversible Inhibitor

As a highly selective and irreversible inhibitor of the chymotrypsin-like (β5/LMP7) proteasome activity , oprozomib serves as a precise chemical biology tool. Researchers can utilize oprozomib to specifically ablate β5-mediated proteolysis and study downstream consequences, distinct from the broader effects of pan-inhibitors like marizomib or the reversible binding kinetics of boronic acid inhibitors [1].

Solid Tumor Xenograft Models in Head and Neck Squamous Cell Carcinoma (HNSCC)

Oprozomib has demonstrated dose-dependent in vivo activity against HNSCC xenograft tumors when administered orally . Its efficacy in this solid tumor model, coupled with the established head-to-head data against carfilzomib in parental and resistant HNSCC cell lines [1], makes it a relevant compound for preclinical studies exploring proteasome inhibition in this indication and for understanding resistance mechanisms.

Pharmacodynamic Studies of Oral Proteasome Inhibition in Drug-Drug Interaction (DDI) Research

Oprozomib has been specifically investigated for its potential to cause drug-drug interactions via upregulation of the organic anion transporter 3 (OAT3) . This makes it a model compound of interest for researchers studying transporter-mediated DDIs with oral proteasome inhibitors, a line of inquiry distinct from the intravenously administered carfilzomib.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Oprozomib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.